molecular formula C11H20N2O4 B14036554 Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate

Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate

Cat. No.: B14036554
M. Wt: 244.29 g/mol
InChI Key: AYNAJTJLWNLXBC-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its four-membered azetidine ring is less common compared to five-membered pyrrolidine rings, making it a valuable compound for studying ring strain and reactivity .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3

InChI Key

AYNAJTJLWNLXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC

Origin of Product

United States

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